molecular formula C14H15F3N6O2 B10956187 ethyl 7-(1-ethyl-1H-pyrazol-4-yl)-5-(trifluoromethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

ethyl 7-(1-ethyl-1H-pyrazol-4-yl)-5-(trifluoromethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B10956187
M. Wt: 356.30 g/mol
InChI Key: IXBKMGVMBFOAKM-UHFFFAOYSA-N
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Description

Ethyl 7-(1-ethyl-1H-pyrazol-4-yl)-5-(trifluoromethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a synthetic organic compound that belongs to the class of triazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 7-(1-ethyl-1H-pyrazol-4-yl)-5-(trifluoromethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. The starting materials often include pyrazole derivatives, triazole precursors, and various reagents for functional group transformations. Common reaction conditions may involve:

    Solvents: Dimethylformamide (DMF), dichloromethane (DCM), ethanol

    Catalysts: Palladium, copper, or other transition metals

    Temperature: Reactions may be carried out at room temperature or under reflux conditions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include:

    Batch or continuous flow reactors: To control reaction conditions precisely

    Purification techniques: Such as recrystallization, chromatography, or distillation

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-(1-ethyl-1H-pyrazol-4-yl)-5-(trifluoromethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide

    Reduction: Using reducing agents like sodium borohydride or lithium aluminum hydride

    Substitution: Nucleophilic or electrophilic substitution reactions

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium

    Reduction: Sodium borohydride in methanol or ethanol

    Substitution: Halogenated solvents like chloroform or dichloromethane

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules

    Biology: For studying enzyme interactions and metabolic pathways

    Medicine: Potential therapeutic agent for treating diseases such as cancer, inflammation, or infections

    Industry: As a precursor for the production of agrochemicals or pharmaceuticals

Mechanism of Action

The mechanism of action of ethyl 7-(1-ethyl-1H-pyrazol-4-yl)-5-(trifluoromethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved could include signal transduction, gene expression, or metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 7-(1-methyl-1H-pyrazol-4-yl)-5-(trifluoromethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
  • Ethyl 7-(1-ethyl-1H-pyrazol-4-yl)-5-(methyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Uniqueness

Ethyl 7-(1-ethyl-1H-pyrazol-4-yl)-5-(trifluoromethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is unique due to its specific substitution pattern and trifluoromethyl group, which may confer distinct biological activities and chemical properties compared to similar compounds.

Properties

Molecular Formula

C14H15F3N6O2

Molecular Weight

356.30 g/mol

IUPAC Name

ethyl 7-(1-ethylpyrazol-4-yl)-5-(trifluoromethyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C14H15F3N6O2/c1-3-22-6-8(5-19-22)10-9(12(24)25-4-2)11(14(15,16)17)21-13-18-7-20-23(10)13/h5-7,10H,3-4H2,1-2H3,(H,18,20,21)

InChI Key

IXBKMGVMBFOAKM-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)C2C(=C(NC3=NC=NN23)C(F)(F)F)C(=O)OCC

Origin of Product

United States

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